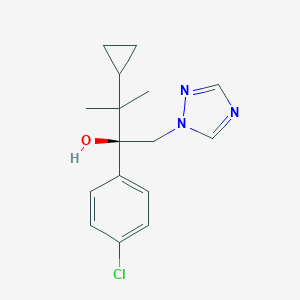

1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)-

Description

- SDZ-89-485 is a small-molecule drug developed by Novartis Pharma AG. It serves as both a CYP51A1 inhibitor and a cell wall disruptor.

- Its highest global development stage is currently listed as “terminated,” and it is intended for treating fungal infections .

Properties

CAS No. |

118550-34-8 |

|---|---|

Molecular Formula |

C16H20ClN3O |

Molecular Weight |

305.8 g/mol |

IUPAC Name |

(2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C16H20ClN3O/c1-15(2,12-3-4-12)16(21,9-20-11-18-10-19-20)13-5-7-14(17)8-6-13/h5-8,10-12,21H,3-4,9H2,1-2H3/t16-/m0/s1 |

InChI Key |

LHDGDQZODHEIPT-INIZCTEOSA-N |

SMILES |

CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |

Isomeric SMILES |

CC(C)(C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |

Canonical SMILES |

CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |

Synonyms |

San 89-485 Sandoz 89-485 SDZ 89-485 |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for SDZ-89-485 are not readily available in the public domain. industrial production methods likely involve complex organic synthesis.

- Researchers and pharmaceutical companies typically optimize these processes to achieve high yields and purity.

Chemical Reactions Analysis

- SDZ-89-485 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. precise details remain proprietary.

- Common reagents and conditions used in these reactions would depend on the specific synthetic steps.

- Major products formed during these reactions would be intermediates or derivatives of SDZ-89-485.

Scientific Research Applications

- SDZ-89-485’s applications span multiple fields:

Chemistry: As a novel antifungal compound, it contributes to the study of drug design and synthesis.

Biology: Researchers explore its impact on fungal cell walls and potential interactions with cellular components.

Medicine: Investigating its efficacy against fungal infections informs clinical practice.

Industry: Pharmaceutical companies may use SDZ-89-485 as a reference compound for antifungal drug development.

Mechanism of Action

- SDZ-89-485 inhibits CYP51A1, a cytochrome P450 enzyme involved in ergosterol biosynthesis in fungi.

- By disrupting ergosterol production, it weakens fungal cell membranes, leading to cell death.

- The molecular targets and pathways affected by SDZ-89-485 are intricately linked to fungal growth and survival.

Comparison with Similar Compounds

- Unfortunately, specific similar compounds are not mentioned in the available data. SDZ-89-485’s uniqueness lies in its dual role as a CYP51A1 inhibitor and cell wall disruptor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.